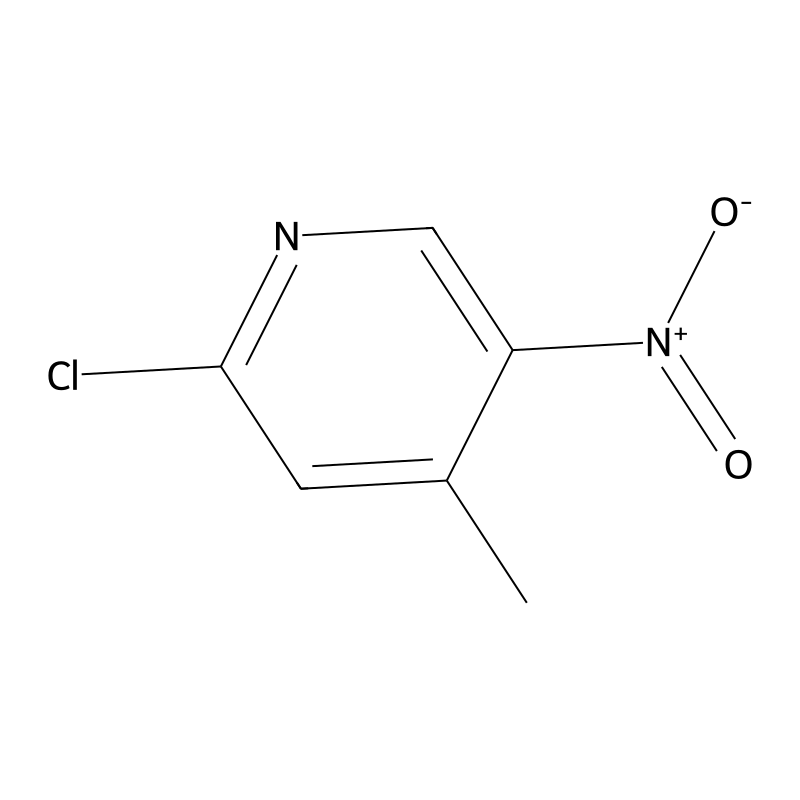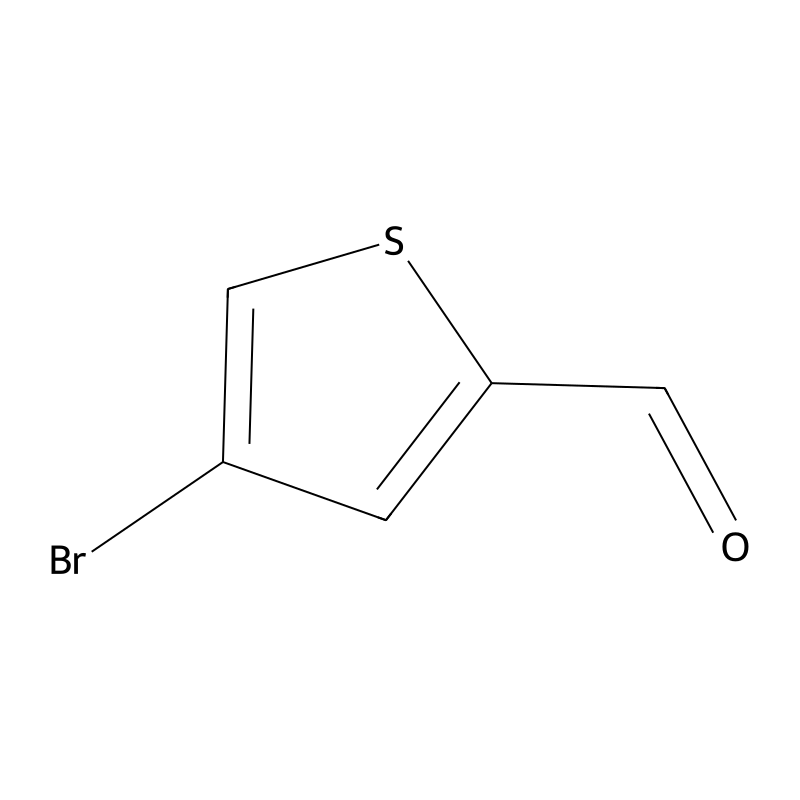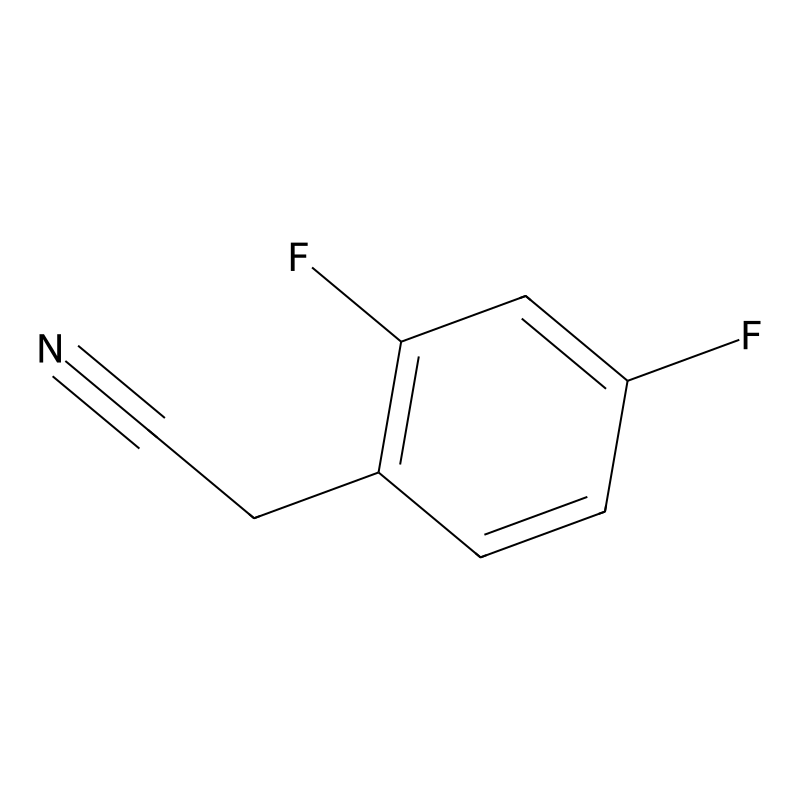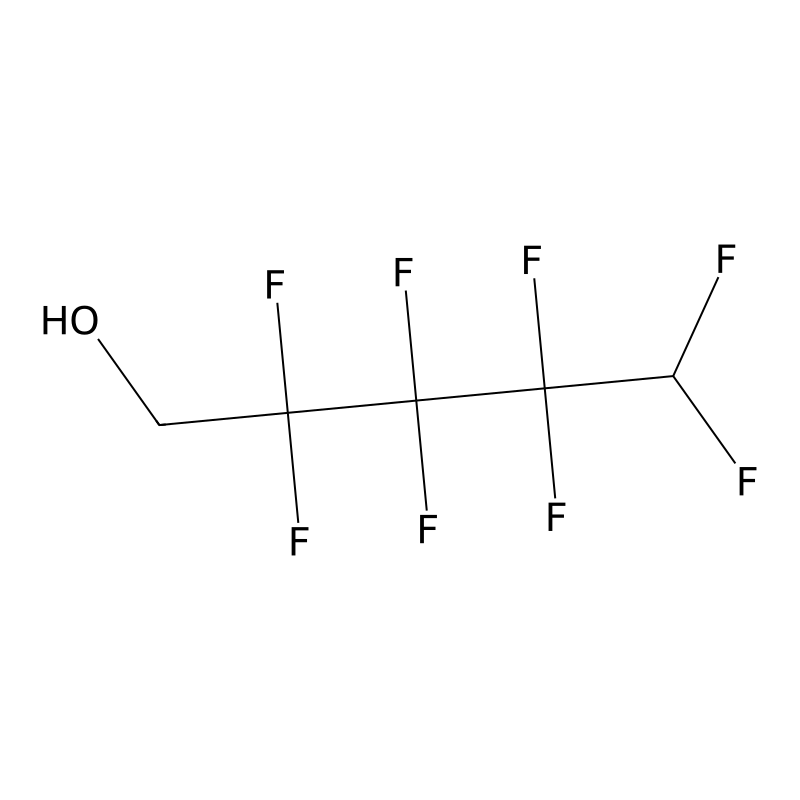Halogenated Heterocycles
CAS No.:18063-03-1
Molecular Formula:C7H5F2NO
Molecular Weight:157.12 g/mol
Availability:
In Stock
CAS No.:23056-33-9
Molecular Formula:C6H5ClN2O2
Molecular Weight:172.57 g/mol
Availability:
In Stock
CAS No.:28177-48-2
Molecular Formula:C6H4F2O
Molecular Weight:130.09 g/mol
Availability:
In Stock
CAS No.:18791-75-8
Molecular Formula:C5H3BrOS
Molecular Weight:191.05 g/mol
Availability:
In Stock
CAS No.:656-35-9
Molecular Formula:C8H5F2N
Molecular Weight:153.13 g/mol
Availability:
In Stock
CAS No.:355-80-6
Molecular Formula:C5H4F8O
Molecular Weight:232.07 g/mol
Availability:
In Stock





